

Spectroscopic Profile of 4-Heptyloxyphenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **4-Heptyloxyphenol**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information (NMR, IR, and Mass Spectrometry), experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectral data obtained for **4-Heptyloxyphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
6.77	d	2H	Ar-H ortho to OH
6.71	d	2H	Ar-H ortho to O-Alkyl
4.75	s	1H	Ar-OH
3.87	t	2H	-O-CH ₂ -
1.74	р	2H	-O-CH ₂ -CH ₂ -
1.42	m	2H	-O-(CH ₂) ₂ -CH ₂ -
1.31	m	6H	-(CH2)3-CH3
0.89	t	3H	-СН3

d: doublet, t: triplet, p: pentet, m: multiplet, s: singlet

¹³C NMR (Carbon-13 NMR) Data



Chemical Shift (δ) ppm	Assignment
153.2	C-O (Aromatic)
149.8	C-OH (Aromatic)
116.1	CH (Aromatic)
115.5	CH (Aromatic)
68.8	-O-CH ₂ -
31.8	-CH₂-
29.3	-CH₂-
29.1	-CH₂-
26.0	-CH₂-
22.6	-CH ₂ -
14.1	-CH₃

Infrared (IR) Spectroscopy

The solid sample was analyzed, and the following characteristic absorption bands were observed.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3390	Strong, Broad	O-H stretch (phenolic)
2925, 2855	Strong, Sharp	C-H stretch (aliphatic)
1510	Strong, Sharp	C=C stretch (aromatic ring)
1230	Strong, Sharp	C-O stretch (aryl ether)
825	Strong, Sharp	p-disubstituted benzene (C-H out-of-plane bend)



Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
208	45	[M] ⁺ (Molecular Ion)
110	100	[HOC ₆ H ₄ O] ⁺
81	15	[C ₆ H ₅]+

Experimental Protocols

The spectral data presented in this guide were obtained using standard analytical techniques for the characterization of organic compounds.

NMR Spectroscopy

A solution of **4-Heptyloxyphenol** was prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

IR Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample of **4-Heptyloxyphenol** was prepared for analysis using the KBr (potassium bromide) pellet method. A small amount of the sample was intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

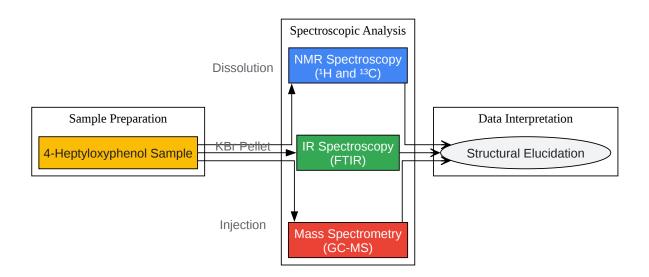
Mass Spectrometry

Mass spectral analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized, typically by electron ionization (EI). The resulting ions were separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow



The logical flow of spectroscopic analysis for the characterization of **4-Heptyloxyphenol** is depicted in the following diagram.



Click to download full resolution via product page

Spectroscopic analysis workflow for **4-Heptyloxyphenol**.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Heptyloxyphenol: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081985#spectral-data-for-4-heptyloxyphenol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com